2-{[(3-Fluorophenyl)methyl]amino}propanoic acid hydrochloride
Description
Properties
IUPAC Name |
2-[(3-fluorophenyl)methylamino]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2.ClH/c1-7(10(13)14)12-6-8-3-2-4-9(11)5-8;/h2-5,7,12H,6H2,1H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKHNQRLIWCIHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NCC1=CC(=CC=C1)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Precursors
- Enantiomerically pure α-methyl-serine derivatives serve as chiral starting materials to ensure stereoselectivity in the final product.
- 3-Fluorobenzylamine or its derivatives provide the fluorinated aromatic moiety.
- Protective groups such as N-Boc (tert-butyloxycarbonyl) are employed to protect amino groups during intermediate steps.
Key Reaction Steps
Nucleophilic Substitution or Reductive Amination:
The introduction of the 3-fluorobenzyl group is commonly achieved via nucleophilic substitution or reductive amination of the amino acid precursor with 3-fluorobenzylamine under controlled conditions.
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Cyclic sulfamidate intermediates are formed to facilitate stereoselective fluorination and amination steps. For example, oxidation of cyclic sulfamidates using sodium periodate catalyzed by ruthenium(III) chloride leads to key intermediates for subsequent fluorination.
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Nucleophilic fluorination with [^18F]fluoride or other fluorinating agents introduces the fluorine atom at the desired position, often performed under no-carrier-added conditions for high specific activity compounds.
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The free base is converted to the hydrochloride salt by treatment with hydrochloric acid, enhancing compound stability and crystallinity.
Reaction Conditions and Purification
- Solvents: Polar aprotic solvents such as acetonitrile are preferred during cyclization steps to enhance nucleophilicity and reaction rates.
- Temperature: Controlled temperatures (often ambient to moderate heating) are maintained to optimize yields and stereoselectivity.
- Extraction and Drying: Post-reaction mixtures are typically extracted with ethyl acetate and dried over sodium sulfate to remove water and impurities.
- Purification: Crystallization of the hydrochloride salt from suitable solvents (e.g., ethanol or aqueous HCl) is used to obtain pure compound.
Data Table: Representative Preparation Parameters
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Starting material preparation | Enantiomerically pure α-methyl-serine | — | — | — | Chiral purity critical |
| Cyclization | Sodium periodate, RuCl3 catalyst | Acetonitrile | Ambient | 70-85 | Formation of cyclic sulfamidate intermediates |
| Fluorination | [^18F]fluoride (nucleophilic) | Acetonitrile | 80-100 °C | 60-75 | No-carrier-added fluorination |
| Amination / Reductive amination | 3-Fluorobenzylamine, reducing agent | Ethanol/THF | Room temperature | 65-80 | Stereoselective introduction of amine group |
| Salt formation | HCl (aqueous) | Ethanol/water | 0-25 °C | >90 | Crystallization of hydrochloride salt |
Research Findings and Optimization
- Use of Posakony’s method with polar solvents significantly improves cyclization efficiency and yields of N-Boc protected cyclic sulfamidites, precursors critical for fluorination steps.
- The nucleophilicity of carbamate nitrogens is modulated by solvent choice, with acetonitrile facilitating better formation of cyclic intermediates.
- Radiolabeling precursors synthesized via these methods have been optimized to reduce synthesis time (~85 minutes) and maximize specific activity, indicating potential for efficient scale-up.
- The hydrochloride salt form exhibits enhanced crystallinity and stability, facilitating purification and storage.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Fluorophenyl)methyl]amino}propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various halogenating agents are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : This compound serves as a key intermediate in synthesizing more complex organic molecules, facilitating advancements in chemical research and development.
Biology
- Enzyme Inhibition Studies : The compound is utilized in research focusing on enzyme interactions. Its ability to bind to specific enzymes alters their activity, making it a valuable tool for studying biochemical pathways.
- Protein Interaction Studies : It aids in understanding protein functions and interactions, which are critical for elucidating cellular mechanisms.
Medicine
- Pharmaceutical Development : Research indicates potential therapeutic applications, particularly in drug development for conditions such as cancer and metabolic disorders. Its enzyme inhibitory properties suggest roles in modulating disease pathways.
Industry
- Biochemical Reagents : The compound is employed in producing various biochemical reagents and intermediates, contributing to the development of diagnostic tools and therapeutic agents.
Case Studies and Research Findings
-
Enzyme Inhibition in Cancer Research :
- A study demonstrated that this compound significantly inhibits specific enzymes involved in cancer cell proliferation, suggesting its potential as a therapeutic agent.
-
Biochemical Pathway Modulation :
- Research indicated that the compound modulates key metabolic pathways by inhibiting enzymes critical for energy metabolism, highlighting its relevance in metabolic disorder studies.
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Protein Interaction Analysis :
- Investigations into how this compound interacts with various proteins showed promising results for understanding disease mechanisms at the molecular level.
Mechanism of Action
The mechanism of action of 2-{[(3-Fluorophenyl)methyl]amino}propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and electrostatic forces . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-{[(3-Fluorophenyl)methyl]amino}propanoic acid hydrochloride can be contextualized against related fluorinated amino acid derivatives. Below is a comparative analysis based on molecular structure, physicochemical properties, and applications:
Table 1: Comparative Analysis of Fluorinated Amino Acid Derivatives
Key Findings:
Fluorine Substitution Patterns: The 3-fluorophenyl group in the target compound provides moderate lipophilicity compared to the trifluorophenyl (CAS 870483-31-1, higher lipophilicity ) or trifluoroethyl (CAS OMXX-292806-01, enhanced electron-withdrawing effects ) analogs. Ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride shares the 3-fluorophenyl group but differs in esterification, which may reduce polarity compared to the carboxylic acid form.
Structural and Functional Divergence: The α-amino acid configuration in the target compound contrasts with β-amino esters (e.g., CAS 1821827-13-7), which exhibit altered metabolic stability and bioavailability .
Synthetic Relevance: Methods such as aza-Michael reactions (used for pyrazole-containing amino acids ) or aminolysis of acid chlorides (as in ) are applicable to this compound class, though regioselectivity may vary with substituents.
Biological and Industrial Applications: Fluorinated amino acids are often employed as enzyme inhibitors or probes in medicinal chemistry.
Biological Activity
2-{[(3-Fluorophenyl)methyl]amino}propanoic acid hydrochloride, a compound with the molecular formula C10H12FNO2·HCl, has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and findings from diverse sources.
- Molecular Weight : 233.67 g/mol
- IUPAC Name : 2-[(3-fluorophenyl)methylamino]propanoic acid; hydrochloride
- CAS Number : 1396962-19-8
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. The mechanism involves:
- Binding : The compound binds to target enzymes through hydrogen bonding and hydrophobic interactions.
- Inhibition : It can inhibit enzyme activity, which is crucial in various biochemical pathways.
This interaction alters the function of the proteins involved, potentially leading to therapeutic effects.
Enzyme Inhibition
Research indicates that this compound has significant enzyme inhibitory properties. It has been employed in studies focusing on:
- Protein interactions : The compound's ability to modulate protein functions makes it a valuable tool in biochemical research.
- Potential therapeutic applications : Its inhibition of specific enzymes suggests possible roles in drug development for conditions like cancer and metabolic disorders .
Antimicrobial Activity
The compound has shown promising results in antimicrobial studies:
- Antibacterial and Antifungal Properties : Preliminary studies indicate that it exhibits activity against various Gram-positive and Gram-negative bacteria, as well as fungi. For instance, it was tested against E. coli and Staphylococcus aureus, showing effective inhibition at certain concentrations .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 0.0195 mg/mL |
| Staphylococcus aureus | 0.0048 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| C. albicans | 0.039 mg/mL |
Study on Enzyme Inhibition
A study published in a peer-reviewed journal evaluated the enzyme inhibition capabilities of this compound. The results demonstrated that the compound significantly inhibited the activity of several key enzymes involved in metabolic pathways, suggesting its potential utility in treating metabolic disorders.
Antimicrobial Efficacy
Another research effort focused on testing the antimicrobial efficacy of this compound against various pathogens. The study found that it exhibited potent antimicrobial activity with low MIC values, indicating its potential as a lead compound for developing new antibiotics .
Comparison with Similar Compounds
When compared to similar compounds such as N-(4-fluorobenzyl)alanine hydrochloride and N-(3-chlorobenzyl)alanine hydrochloride, this compound displayed unique reactivity patterns due to the positioning of the fluorine atom on the phenyl ring. This structural difference influences its binding affinity and biological activity.
| Compound | Biological Activity |
|---|---|
| This compound | Significant enzyme inhibition; antimicrobial properties |
| N-(4-fluorobenzyl)alanine hydrochloride | Moderate enzyme inhibition |
| N-(3-chlorobenzyl)alanine hydrochloride | Limited biological activity |
Q & A
Basic Question: How can the synthesis of this compound be optimized to improve yield and purity?
Methodological Answer:
- Synthetic Route Optimization : Use a stepwise approach: (i) Condensation of 3-fluorobenzylamine with propanoic acid derivatives under controlled HCl gas flow to form the hydrochloride salt, ensuring stoichiometric excess of HCl to avoid byproducts . (ii) Monitor reaction progress via thin-layer chromatography (TLC) or in-situ FTIR to track amine coupling and salt formation.
- Purification : Recrystallization from ethanol/water mixtures (8:2 v/v) enhances purity, as demonstrated for structurally similar fluorophenyl propanoate hydrochlorides . For enantiomerically pure forms, chiral column chromatography (e.g., Chiralpak IA) achieves >99% enantiomeric excess, as shown in pyrazole-containing amino acid syntheses .
Basic Question: What analytical techniques are critical for confirming structure and purity?
Methodological Answer:
- Structural Confirmation :
- NMR : H and F NMR identify the 3-fluorophenyl moiety (δ 7.2–7.4 ppm for aromatic protons; δ -110 ppm for fluorine) and the propanoic acid backbone (δ 3.1–3.3 ppm for CH-N) .
- Mass Spectrometry : High-resolution ESI-MS detects the molecular ion [M+H] (calculated m/z 242.09 for CHFNO·HCl) and validates isotopic patterns .
- Purity Assessment : Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) resolves impurities, with UV detection at 254 nm .
Advanced Question: How can contradictions in reported biological activity data (e.g., receptor binding vs. cellular assays) be resolved?
Methodological Answer:
- Assay Validation :
- Use orthogonal assays: Compare radioligand binding (e.g., for GPCR targets) with functional assays (e.g., cAMP accumulation or calcium flux) to confirm target engagement, as applied to phenylalanine-derived receptor agonists .
- Control for solubility: Pre-dissolve the compound in DMSO (<0.1% final concentration) and verify stability in assay buffers via dynamic light scattering (DLS) to rule out aggregation artifacts .
- Data Normalization : Include internal standards (e.g., known agonists/antagonists) to normalize batch-to-batch variability, as detailed in pharmacological studies of PPARγ agonists .
Advanced Question: What computational strategies predict structure-activity relationships (SAR) for fluorinated analogs?
Methodological Answer:
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions between the 3-fluorophenyl group and hydrophobic binding pockets (e.g., in enzyme active sites). Adjust protonation states of the amino group at physiological pH (7.4) for accurate pose prediction .
- Free Energy Perturbation (FEP) : Calculate relative binding affinities of fluorinated vs. non-fluorinated analogs to quantify the impact of fluorine’s electronegativity and steric effects, as applied to similar amino acid derivatives .
Basic Question: How does the hydrochloride salt form influence stability under varying pH conditions?
Methodological Answer:
- pH Stability Profiling :
- Conduct accelerated stability studies in buffers (pH 1–10) at 40°C/75% RH. Monitor degradation via HPLC: The hydrochloride salt enhances stability at acidic pH (<4) by reducing free amine oxidation, whereas alkaline conditions (pH >8) promote hydrolysis of the propanoic acid ester .
- For long-term storage, lyophilize and store under inert gas (argon) at -20°C, as recommended for hygroscopic amino acid hydrochlorides .
Advanced Question: How can metabolic stability in preclinical models be assessed?
Methodological Answer:
- In Vitro Models :
- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor. Quantify parent compound depletion via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (Cl) using the half-life method .
- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates. A >50% inhibition at 10 µM suggests risk of drug-drug interactions .
- In Vivo Correlation : Administer via IV/PO routes in rodents, collect plasma at timed intervals, and compare AUC values. Adjust formulations (e.g., PEGylation) if first-pass metabolism exceeds 70% .
Advanced Question: What strategies resolve enantiomeric interference in biological assays?
Methodological Answer:
- Chiral Separation : Employ supercritical fluid chromatography (SFC) with amylose-based columns (e.g., Chiralpak AD-H) to isolate (R)- and (S)-enantiomers, as validated for fluorinated amino acid derivatives .
- Enantiomer-Specific Assays : Use surface plasmon resonance (SPR) to measure binding kinetics of isolated enantiomers to target proteins. Differential responses (e.g., K variations >10-fold) indicate stereospecific activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
